molecular formula C14H18O6 B2489786 Methyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 6988-39-2

Methyl 4,6-O-benzylidene-b-D-galactopyranoside

Cat. No.: B2489786
CAS No.: 6988-39-2
M. Wt: 282.292
InChI Key: VVSWDMJYIDBTMV-ARRMCYPZSA-N
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Description

Methyl 4,6-O-benzylidene-b-D-galactopyranoside: is a chemical compound used primarily in glycobiology research. It is a derivative of galactose, a type of sugar, and is often utilized as a biochemical reagent to study carbohydrate structures, synthesis, and biological functions .

Mechanism of Action

Target of Action

Methyl 4,6-O-benzylidene-b-D-galactopyranoside is primarily used in biomedical research as a potent substrate to assess the activity of the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

The compound interacts with its target, the β-galactosidase enzyme, by serving as a substrate for the enzyme . The bulky phenyl substituent in the compound adopts predominantly the thermodynamically more stable equatorial orientation , which may influence its interaction with the enzyme.

Result of Action

The primary result of the action of this compound is the facilitation of the activity of the β-galactosidase enzyme . This can aid in the study of enzyme-deficient disorders such as lysosomal storage diseases or certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other interacting molecules, and the specific conditions of the experimental or clinical setting. For instance, the compound is typically stored at temperatures between 2-8°C , suggesting that its stability could be affected by temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-b-D-galactopyranoside typically involves the reaction of methyl galactopyranoside with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, protecting the hydroxyl groups at positions 4 and 6 of the galactopyranoside .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures scaled up for industrial use. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-O-benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

    Reduction: Reduction reactions can be used to modify the benzylidene group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Methyl 4,6-O-benzylidene-b-D-galactopyranoside is unique due to its specific stereochemistry and reactivity, making it particularly useful in glycobiology research. Its ability to selectively protect hydroxyl groups at positions 4 and 6 allows for targeted modifications and studies of carbohydrate structures .

Properties

IUPAC Name

(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-QFIBJEGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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